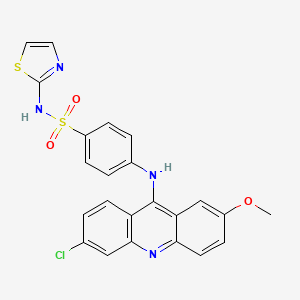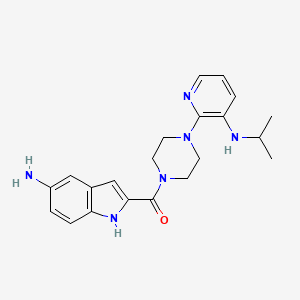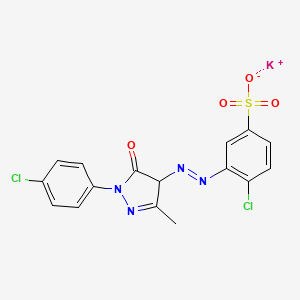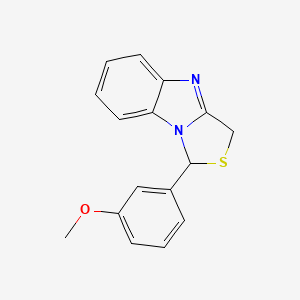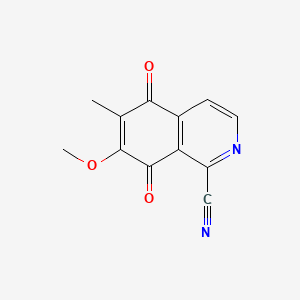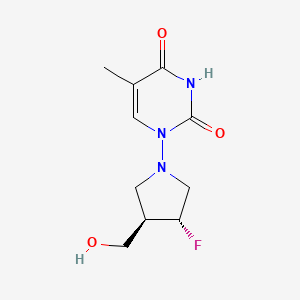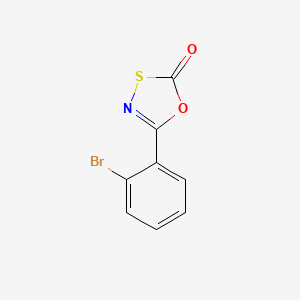
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is an organic compound that belongs to the class of oxathiazoles This compound is characterized by the presence of a bromophenyl group attached to an oxathiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one typically involves the reaction of 2-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired oxathiazole compound. The reaction can be summarized as follows:
2-Bromobenzoyl chloride+ThioureaNaOH, refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxathiazole derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding oxathiazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted oxathiazoles.
Oxidation: Formation of oxathiazole N-oxides.
Reduction: Formation of oxathiazolines.
Aplicaciones Científicas De Investigación
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but with a thiazole ring instead of an oxathiazole ring.
2-(2-Bromophenyl)ethylamine: Contains a bromophenyl group but lacks the oxathiazole ring.
Uniqueness
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both a bromophenyl group and an oxathiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
52059-66-2 |
|---|---|
Fórmula molecular |
C8H4BrNO2S |
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-4-2-1-3-5(6)7-10-13-8(11)12-7/h1-4H |
Clave InChI |
QLELHHGCBCBFAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NSC(=O)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
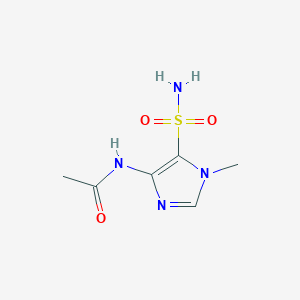
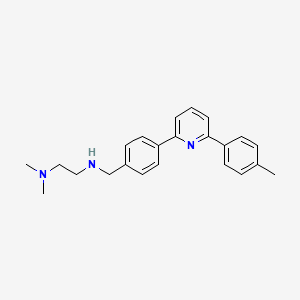



![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
